molecular formula C11H11Cl2NO4S B14885938 ((3,4-Dichlorophenyl)sulfonyl)-L-proline

((3,4-Dichlorophenyl)sulfonyl)-L-proline

Cat. No.: B14885938
M. Wt: 324.2 g/mol
InChI Key: SBHJWGVUVFVDMN-JTQLQIEISA-N
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Description

((3,4-Dichlorophenyl)sulfonyl)-L-proline is a chemical compound that features a proline amino acid derivative with a sulfonyl group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,4-Dichlorophenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonyl-proline linkage. Common reagents used in this synthesis include base catalysts such as triethylamine, which facilitate the nucleophilic substitution reaction between the proline and the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

((3,4-Dichlorophenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives of the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ((3,4-Dichlorophenyl)sulfonyl)-L-proline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of sulfonyl-proline derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonyl groups and biological molecules such as proteins and enzymes .

Medicine

Its structural features may be exploited to develop inhibitors or modulators of specific biological pathways, making it a valuable tool in drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of ((3,4-Dichlorophenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)methanesulfonyl chloride
  • 3,4-Dichlorobenzenesulfonyl chloride
  • (3,4-Dichlorophenyl)-methanesulfonyl chloride

Uniqueness

((3,4-Dichlorophenyl)sulfonyl)-L-proline is unique due to the presence of both the proline and sulfonyl groups in its structure. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. The proline moiety provides chirality and potential for specific interactions with biological targets, while the sulfonyl group offers reactivity for further chemical modifications .

Properties

Molecular Formula

C11H11Cl2NO4S

Molecular Weight

324.2 g/mol

IUPAC Name

(2S)-1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1

InChI Key

SBHJWGVUVFVDMN-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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